

T140 Peptide: A Technical Guide for Studying Chemokine Receptor Signaling

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Compound of Interest

Compound Name: *T140 peptide*

Cat. No.: *B1602424*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.^{[1][2][3]} Its sole endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.^[4] The CXCL12/CXCR4 signaling axis has emerged as a significant therapeutic target for various diseases, including HIV-1 infection, cancer, and inflammatory disorders.^{[1][3][5]}

T140, a 14-residue synthetic peptide analog of polyphemusin II, is a potent and highly specific antagonist of the CXCR4 receptor.^{[6][7]} It acts as an inverse agonist, inhibiting both the constitutive and CXCL12-induced activity of CXCR4.^{[8][9]} This property makes T140 and its analogs invaluable tools for dissecting the intricate signaling pathways downstream of CXCR4 activation. This technical guide provides an in-depth overview of the **T140 peptide**, including its biochemical properties, experimental protocols for its use in key assays, and a detailed exploration of the CXCR4 signaling pathways it modulates.

Data Presentation: Quantitative Properties of T140 and its Analogs

The following tables summarize the quantitative data for T140 and some of its well-characterized analogs, providing key parameters for their interaction with the CXCR4 receptor.

Table 1: Binding Affinity of T140 and Analogs to CXCR4

Compound	Cell Line	Assay Type	Tracer	Affinity (IC ₅₀ /K _i)	Reference
T140	HEK293	Radioligand Competition Binding	¹²⁵ I-SDF-1 α	Nanomolar range	[10]
[Bpa ⁵]T140	HEK293	Radioligand Competition Binding	¹²⁵ I-SDF-1 α	Nanomolar range	[10]
[Bpa ¹⁰]T140	HEK293	Radioligand Competition Binding	¹²⁵ I-SDF-1 α	Nanomolar range	[10]
T140-SDF-1 α Chimera (on position 12, compound 1)	HEK293	Radioligand Competition Binding	¹²⁵ I-SDF-1 α	1.36 \pm 0.8 nM	[8]
T140-SDF-1 α Chimera (on position 12, compound 2)	HEK293	Radioligand Competition Binding	¹²⁵ I-SDF-1 α	2.22 \pm 1.75 nM	[8]
CVX15 (T140 analog)	CHO	12G5 Antibody Binding Inhibition	-	7.8 \pm 2.2 nM	[1]
NOTA-T140	CHO-CXCR4	Competitive Cell Binding	¹²⁵ I-CXCL12	Similar to T140	[11]

Table 2: Inhibitory Activity of T140 and Analogs on CXCR4-mediated Cellular Functions

Compound	Cell Line	Assay Type	Stimulus	Inhibitory Concentration (IC50)	Reference
T140	MDA-MB-231	Cell Migration	SDF-1	10-100 nM	[5]
T140	Sup-T1	Cell Migration	SDF-1	10-100 nM	[5]
T140	HUVEC	Cell Migration	SDF-1	10-100 nM	[5]
IT1t (small molecule inhibitor)	-	HIV-1 entry	-	7 nM	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of T140 with the CXCR4 receptor and its effect on downstream signaling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of T140 and its analogs for the CXCR4 receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing human CXCR4.[8][10]
- ^{125}I -SDF-1 α (radiolabeled tracer).[8][10]
- Unlabeled T140 or its analogs.
- Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Culture and harvest HEK293-CXCR4 cells.
- Prepare cell membranes by homogenization and centrifugation.
- In a 96-well plate, add a fixed concentration of ^{125}I -SDF-1 α to each well.
- Add increasing concentrations of unlabeled T140 or its analogs to the wells.
- Add the cell membrane preparation to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This assay measures the ability of T140 to inhibit CXCL12-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.[\[13\]](#)[\[14\]](#)

Materials:

- CXCR4-expressing cells (e.g., CHO-CXCR4, Jurkat).
- Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[\[13\]](#)[\[15\]](#)
- Pluronic F-127 (to aid dye loading).
- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[\[13\]](#)
- CXCL12.

- T140.
- Fluorescence microplate reader with kinetic reading capabilities and automated injectors.[\[13\]](#) [\[14\]](#)

Procedure:

- Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
- Remove the culture medium from the cells and add the dye-loading solution.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
- Wash the cells with HBSS to remove excess dye.
- Pre-incubate the cells with varying concentrations of T140 for a defined period.
- Place the plate in the fluorescence microplate reader.
- Establish a baseline fluorescence reading.
- Use an automated injector to add a specific concentration of CXCL12 to the wells.
- Immediately begin kinetic measurement of fluorescence intensity over time.
- The increase in fluorescence corresponds to the intracellular calcium concentration. Analyze the data to determine the inhibitory effect of T140 on the CXCL12-induced calcium flux.

Chemotaxis Assay

This assay assesses the ability of T140 to block the directional migration of cells towards a CXCL12 gradient, a fundamental biological response mediated by CXCR4.[\[16\]](#)

Materials:

- CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).
- Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size).
[\[17\]](#)
- Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
- CXCL12.
- T140.
- Cell staining and counting reagents (e.g., Calcein AM, DAPI).

Procedure:

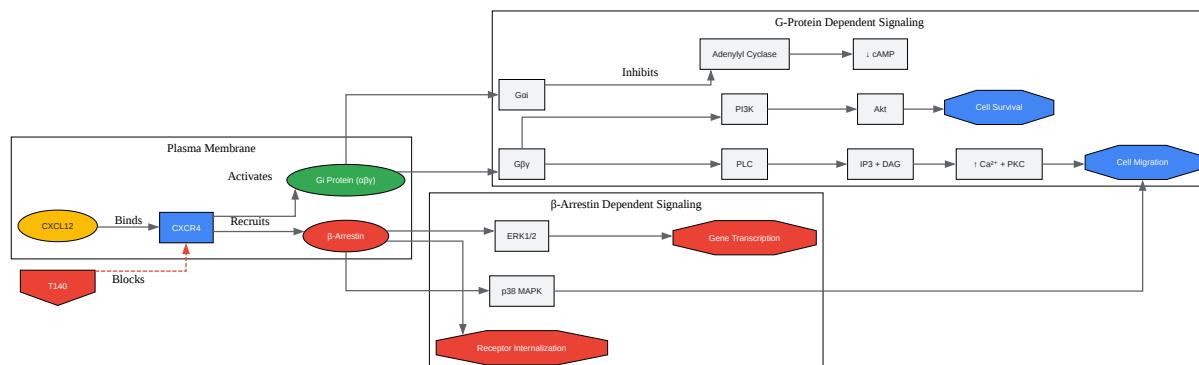
- Resuspend CXCR4-expressing cells in chemotaxis buffer.
- Pre-incubate the cells with different concentrations of T140.
- Add chemotaxis buffer containing CXCL12 to the lower chamber of the chemotaxis plate.
- Place the Transwell insert into the lower chamber.
- Add the T140-pre-incubated cells to the upper chamber (the Transwell insert).
- Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
- After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several microscopic fields.
- Quantify the inhibition of chemotaxis by T140 by comparing the number of migrated cells in the presence and absence of the peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by the CXCR4 receptor and a typical experimental workflow for characterizing a CXCR4 antagonist like T140.

CXCR4 Signaling Pathways

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, leading to the activation of downstream signaling cascades through two primary mechanisms: G-protein dependent and β -arrestin dependent pathways.[18][19][20]

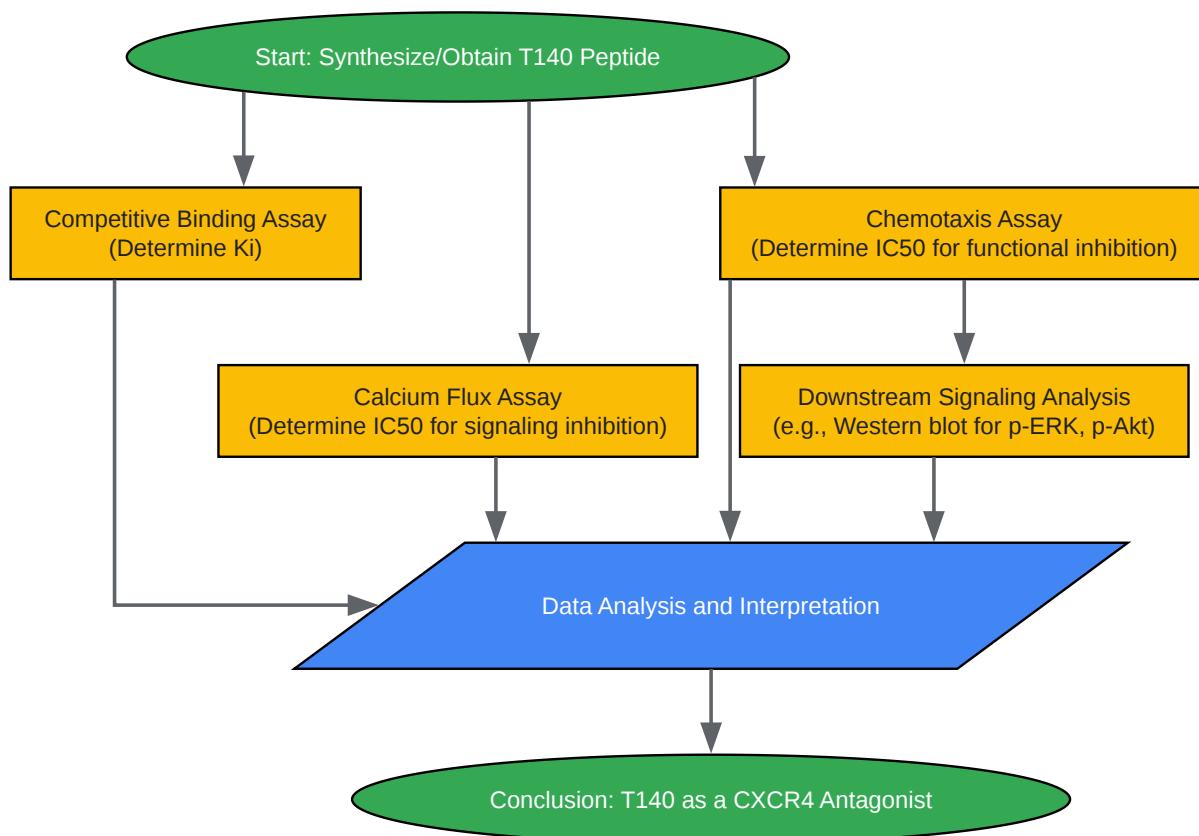


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Caption: Overview of CXCR4 signaling pathways.

Experimental Workflow for T140 Characterization

The following diagram outlines a typical workflow for characterizing the inhibitory activity of T140 on CXCR4 signaling.

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Caption: Workflow for T140 characterization.

Conclusion

The **T140 peptide** is a powerful and specific tool for the investigation of CXCR4-mediated signaling. Its well-characterized binding affinity and potent inhibitory effects on downstream

cellular responses make it an ideal probe for elucidating the complex roles of the CXCL12/CXCR4 axis in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers employing T140 in their studies. Further research into T140 and its analogs continues to pave the way for the development of novel therapeutics targeting the CXCR4 receptor.

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